2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrazine ring, and a pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, N-(pyridin-2-yl)amides, which share a similar structure, are formed via C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
Compounds with similar structures have been known to impact various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Compounds with similar structures have been known to exhibit a wide range of biological activities .
Preparation Methods
The synthesis of 2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyrazine and pyridine rings. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the thiazole and pyrazine rings.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar compounds include other thiazole, pyrazine, and pyridine derivatives. These compounds share structural similarities but may differ in their biological activity and chemical reactivity. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known for their CDK2 inhibitory activity
Properties
IUPAC Name |
2,4-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-10-15(23-11(2)21-10)16(22)20-9-13-14(19-7-6-18-13)12-4-3-5-17-8-12/h3-8H,9H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSIDOYZERCVGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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